molecular formula C14H11BrO3 B596225 2'-Bromo-5'-methoxybiphenyl-3-carboxylic acid CAS No. 1215205-67-6

2'-Bromo-5'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B596225
CAS No.: 1215205-67-6
M. Wt: 307.143
InChI Key: PNVILPFIXBRYAL-UHFFFAOYSA-N
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Description

2'-Bromo-5'-methoxybiphenyl-3-carboxylic acid is a halogenated biphenyl derivative with a bromine atom at the 2' position, a methoxy group at the 5' position, and a carboxylic acid group at the 3 position of the biphenyl scaffold. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its reactive functional groups and aromatic stability.

Key properties include:

  • Molecular formula: C₁₄H₁₁BrO₃
  • Molecular weight: 307.14 g/mol
  • Storage: Short-term storage at -4°C and long-term storage at -20°C to maintain stability .

Properties

IUPAC Name

3-(2-bromo-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c1-18-11-5-6-13(15)12(8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVILPFIXBRYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681803
Record name 2'-Bromo-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-67-6
Record name 2′-Bromo-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Bromo-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-5’-methoxybiphenyl-3-carboxylic acid typically involves the bromination of 5’-methoxybiphenyl-3-carboxylic acid. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 2’-Bromo-5’-methoxybiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-5’-methoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylates or ketones.

    Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

2’-Bromo-5’-methoxybiphenyl-3-carboxylic acid is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating its incorporation into biological systems and pathways.

Comparison with Similar Compounds

Positional Isomers

Table 1: Comparison of Positional Isomers

Compound Name Substituent Positions Melting Point (°C) Storage Conditions Key Applications
2'-Bromo-5'-methoxybiphenyl-3-carboxylic acid 2'-Br, 5'-OCH₃ Not reported -20°C (long-term) Pharmaceutical intermediates
2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid 2'-Br, 3'-OCH₃ Not reported -4°C (short-term) Research reagents
2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid 2'-Br, 4'-OCH₃ Not reported -20°C (long-term) Synthetic intermediates

Key Findings :

  • Substituent positions significantly influence electronic properties and steric hindrance. The 5'-methoxy group in the target compound may enhance solubility compared to 3'- or 4'-methoxy isomers due to reduced steric effects .
  • Safety protocols for all isomers emphasize stringent storage conditions to prevent degradation .

Halogen Variations

Table 2: Bromine vs. Fluorine Substituents

Compound Name Halogen Molecular Weight (g/mol) Electronegativity Reactivity in Cross-Coupling
This compound Br 307.14 2.96 High (facilitates Suzuki couplings)
2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid F 265.25 3.98 Moderate (limited in metal-catalyzed reactions)

Key Findings :

  • Bromine’s lower electronegativity compared to fluorine enhances its leaving-group ability, making brominated analogs more reactive in cross-coupling reactions .
  • Fluorinated analogs may exhibit improved metabolic stability in drug design but require specialized catalysts for functionalization .

Functional Group Variations

Table 3: Methoxy vs. Hydroxy Groups

Compound Name Functional Group pKa (Predicted) Hydrogen Bonding Applications
This compound OCH₃ ~8.19 Low Polymer synthesis
3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid OH ~8.19 High Chelating agents

Key Findings :

  • Hydroxy analogs exhibit stronger hydrogen bonding, enhancing solubility in polar solvents and utility in coordination chemistry .
  • Methoxy groups provide steric bulk and electron-donating effects, favoring electrophilic substitutions .

Core Aromatic System Variations

Table 4: Biphenyl vs. Thiophene Core

Compound Name Core Structure Aromaticity Conjugation Applications
This compound Biphenyl High Extended OLED materials
2-Bromo-5-(cyclopropyl)thiophene-3-carboxylic acid Thiophene Moderate Localized Antiviral agents

Key Findings :

  • Biphenyl cores offer extended conjugation for optoelectronic applications, while thiophene derivatives are preferred in medicinal chemistry due to their heterocyclic reactivity .

Biological Activity

2'-Bromo-5'-methoxybiphenyl-3-carboxylic acid (C14H11BrO3) is an organic compound with significant potential in various biological applications. This compound features a bromine atom at the 2' position, a methoxy group at the 5' position, and a carboxylic acid group at the 3 position on a biphenyl structure. Its unique structural characteristics make it a candidate for investigation in medicinal chemistry and biological research.

  • Molecular Formula : C14H11BrO3
  • Molecular Weight : 307.14 g/mol
  • IUPAC Name : 3-(2-bromo-5-methoxyphenyl)benzoic acid

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of the bromine and methoxy groups enhances its reactivity and binding affinity to various enzymes and receptors. The carboxylic acid moiety can form hydrogen bonds and ionic interactions, facilitating its incorporation into biochemical pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For example, the presence of a carboxylic acid group is crucial for binding to target enzymes in metabolic pathways, which can influence drug metabolism and efficacy .

Case Studies

  • Synthesis and Structure-Activity Relationship (SAR)
    A study on related compounds demonstrated that modifications in the biphenyl structure could enhance potency against metabotropic glutamate receptors (mGlu2). The introduction of methoxy or hydroxyl substituents improved efficacy, indicating that similar modifications might enhance the biological activity of this compound .
  • Antimicrobial Potential
    Research into plant-derived compounds has shown that structural features analogous to those in this compound can contribute to significant antimicrobial effects. These findings suggest that further exploration of this compound could yield insights into its potential as an antimicrobial agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2'-Bromo-4'-methoxybiphenyl-3-carboxylic acidStructureModerate antimicrobial activity
2'-Chloro-5'-methoxybiphenyl-3-carboxylic acidStructurePotential enzyme inhibitor
2'-Bromo-5'-ethoxybiphenyl-3-carboxylic acidStructureAntimicrobial properties noted

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